
透明质酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(222)octane-6,8-dione is a complex organic compound characterized by its unique bicyclic structure
科学研究应用
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
Target of Action
It is known that hyalodendrin is a fungal growth inhibitor , suggesting that its targets could be key proteins or enzymes involved in fungal growth and reproduction.
Mode of Action
As a fungal growth inhibitor, it likely interacts with its targets to disrupt essential biological processes, leading to the inhibition of fungal growth
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hyalodendrin is currently limited . It is known that Hyalodendrin has low phytotoxicity, with an acute toxicity (LD50) of 75 mg/kg in mice , which provides some insight into its bioavailability and toxicity profile.
Result of Action
Hyalodendrin exhibits potent inhibitory activity against wood decay fungi . This suggests that the molecular and cellular effects of Hyalodendrin’s action result in the disruption of fungal growth and development, leading to the death of the fungi.
准备方法
The synthesis of 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione involves multiple steps, typically starting with the preparation of the bicyclic core. Common synthetic routes include:
Step 1: Formation of the bicyclic core through a Diels-Alder reaction.
Step 2: Introduction of the hydroxymethyl group via a hydroxylation reaction.
Step 3: Addition of the phenylmethyl group through a Friedel-Crafts alkylation.
Step 4: Final modifications to introduce the dithia and diaza functionalities.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
化学反应分析
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dithia and diaza functionalities can be reduced under specific conditions.
Substitution: The phenylmethyl group can be substituted with other aromatic or aliphatic groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
When compared to similar compounds, 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione stands out due to its unique bicyclic structure and the presence of both dithia and diaza functionalities. Similar compounds include:
- 1-(Hydroxymethyl)-5,7-dimethyl-4-(methyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione
- 1-(Hydroxymethyl)-5,7-dimethyl-4-(phenyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione
These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
属性
CAS 编号 |
51920-94-6 |
|---|---|
分子式 |
C14H16N2O3S2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
(4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13?,14-/m0/s1 |
InChI 键 |
SJRIMIDQFZMJPZ-KZUDCZAMSA-N |
手性 SMILES |
CN1C(=O)[C@]2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
规范 SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
同义词 |
Hyalodendrin; (1S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-Benzyl-4-(hyd |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


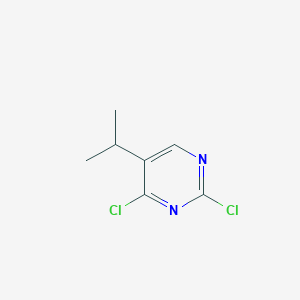
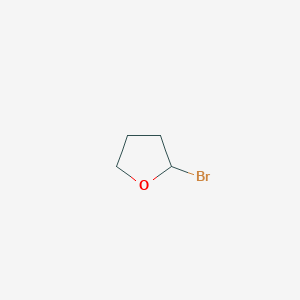

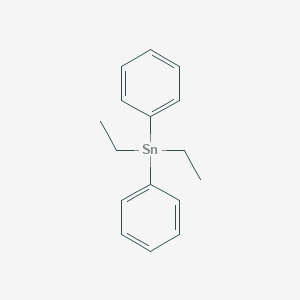
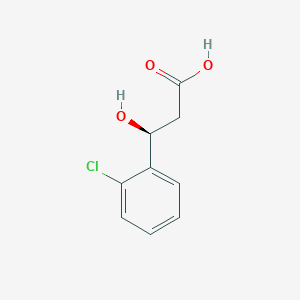
![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
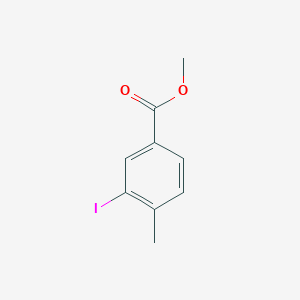
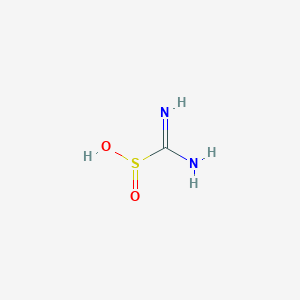
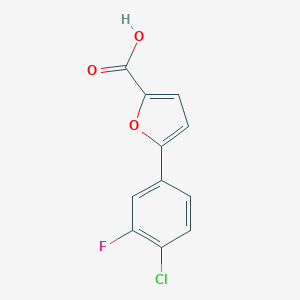

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
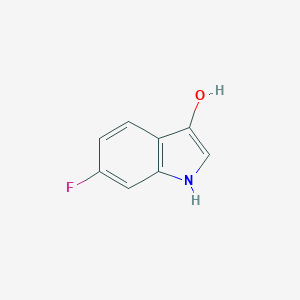
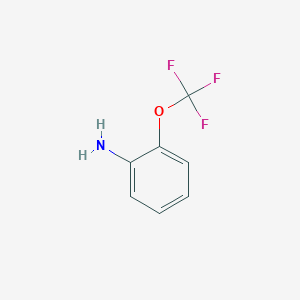
![2-formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B52514.png)
